Product packaging for Fibrinopeptide A, human(Cat. No.:)

Fibrinopeptide A, human

Cat. No.: B12063338
M. Wt: 1536.6 g/mol
InChI Key: JWICNZAGYSIBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fibrinogen as the Precursor Protein: Structural Overview

Fibrinogen is a large, complex glycoprotein (B1211001) synthesized in the liver that circulates in the blood plasma. nih.govaustinpublishinggroup.com It has a molecular weight of approximately 340 kDa. nih.gov The structure of fibrinogen is a symmetrical homodimer, meaning it is composed of two identical halves. nih.gov Each half consists of three different polypeptide chains: Aα, Bβ, and γ. marquette.edunih.govnih.gov These six chains are linked together by numerous disulfide bonds. nih.gov

Fibrinopeptide A Release in the Context of Fibrin (B1330869) Formation

The conversion of soluble fibrinogen into an insoluble fibrin polymer is triggered by the enzyme thrombin, a key serine protease in the coagulation cascade. austinpublishinggroup.comresearchgate.net Thrombin selectively cleaves the Arg-Gly (Arginine-Glycine) bonds at the N-terminal ends of the Aα and Bβ chains of fibrinogen, releasing Fibrinopeptide A and Fibrinopeptide B (FpB), respectively. nih.govwikipedia.orgsigmaaldrich.com

The release of these fibrinopeptides is a sequential and highly ordered process. nih.gov Research indicates that FpA is cleaved from the Aα chain more rapidly than FpB is cleaved from the Bβ chain. nih.gov This initial and rapid cleavage of FpA is a critical step that exposes new binding sites, known as "knobs," on the central E domain of the resulting fibrin monomer. nih.govmarquette.eduresearchgate.net

Fundamental Role in Hemostasis and Coagulation Cascade Initiation

The physiological process of stopping blood loss is known as hemostasis, which culminates in the formation of a stable blood clot. The coagulation cascade is a series of enzymatic reactions that results in the generation of thrombin. eclinpath.com Thrombin then acts on fibrinogen to initiate the final phase of clotting. austinpublishinggroup.comeclinpath.com

The fundamental role of Fibrinopeptide A release is to initiate the polymerization of fibrin. droracle.aidroracle.ai The cleavage of FpA unmasks "knob" binding sites in the E domain of the fibrin monomer. marquette.eduresearchgate.net These knobs can then bind to complementary "holes" that are always exposed in the D domains of adjacent fibrin monomers. researchgate.net This "knob-hole" interaction leads to the spontaneous self-assembly of fibrin monomers into long, double-stranded protofibrils. nih.govresearchgate.net These protofibrils then aggregate laterally to form a branching, three-dimensional fibrin meshwork. nih.gov This insoluble fibrin network traps platelets and red blood cells, forming a stable clot that seals the injured vessel and prevents further blood loss. wikipedia.org The ordered release of FpA before FpB is crucial for the proper assembly and structural integrity of the final clot. nih.govdroracle.ai

Data Tables

Table 1: Properties of Human Fibrinopeptide A

PropertyValueSource
Amino Acid Sequence Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg-
Number of Residues 16 nih.govanaspec.comwikipedia.org
Molecular Formula C63H97N19O26 wikipedia.org
Molar Mass 1536.57 g/mol wikipedia.org
CAS Number 25422-31-5 wikipedia.org
Precursor Protein Fibrinogen (Aα chain) nih.govwikipedia.org
Cleavage Enzyme Thrombin nih.govwikipedia.org

Table 2: Key Proteins in Fibrin Formation

Protein NameClassificationPrimary Role in this ContextSource
Fibrinogen GlycoproteinSoluble precursor to fibrin; circulates in plasma. nih.govnih.gov
Thrombin Serine ProteaseEnzyme that cleaves fibrinopeptides from fibrinogen. researchgate.netsigmaaldrich.com
Fibrinopeptide A PeptideReleased from fibrinogen to initiate fibrin polymerization. droracle.aidroracle.ai
Fibrin Fibrous ProteinInsoluble polymer that forms the structural mesh of a blood clot. austinpublishinggroup.comwikipedia.org

Compound Names Mentioned

Alanine

Arginine

Aspartic acid

Fibrin

Fibrinogen

Fibrinopeptide A

Fibrinopeptide B

Glutamic acid

Glycine

Leucine

Phenylalanine

Serine

Thrombin

Valine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H97N19O26 B12063338 Fibrinopeptide A, human

Properties

IUPAC Name

4-[[2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[3-carboxy-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[2-[[2-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWICNZAGYSIBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H97N19O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Structural Biology of Fibrinopeptide a

Fibrinogen Alpha Chain Architecture and Fibrinopeptide A Localization

Fibrinogen is a large, complex glycoprotein (B1211001) circulating in the blood. wikipedia.org It is a dimer, with each half composed of three different polypeptide chains: Aα, Bβ, and γ. taylorandfrancis.comdrugbank.com These chains are linked together by a series of disulfide bonds. nih.govcellsciences.com Fibrinopeptide A is located at the N-terminal end of the Aα chain. medchemexpress.comnih.gov

Amino Acid Sequence Context within Fibrinogen

The release of fibrinopeptide A by thrombin exposes a new N-terminal sequence on the α-chain, "Gly-Pro-Arg," which is known as the 'A' knob. kpfu.ru This newly exposed sequence is critical for the subsequent polymerization of fibrin (B1330869) monomers. nih.govkpfu.ru

Table 1: Amino Acid Sequence of Human Fibrinopeptide A

Sequence

This 16-amino acid peptide is released from the N-terminus of the fibrinogen Aα chain. medchemexpress.combio-rad-antibodies.com

Post-Translational Modifications of Fibrinopeptide A

Fibrinogen undergoes various post-translational modifications (PTMs), which can affect its function. mdpi.comnih.gov These modifications include phosphorylation, glycosylation, and others. mdpi.comnih.gov

Phosphorylation at Serine Residues: Occurrence and Sites

A significant portion of human fibrinogen, approximately 25-30%, is phosphorylated on the Aα chain. nih.govacs.org This phosphorylation primarily occurs at the Serine-3 residue within the fibrinopeptide A sequence. nih.govacs.org Another phosphorylation site has been identified at Serine-345 of the Aα chain. acs.orgtandfonline.com The level of phosphorylation can vary, with human fetal fibrinogen showing about twice the phosphate (B84403) content of adult fibrinogen. acs.orgtandfonline.com

Table 2: Phosphorylation of Human Fibrinopeptide A

Modification Site Percentage of Fibrinogen Affected

Impact of Phosphorylation on Molecular Interactions and Substrate Specificity

Phosphorylation of Serine-3 in fibrinopeptide A has been shown to enhance its interaction with thrombin. nih.gov Kinetic studies have demonstrated that this modification leads to an approximately 65% increase in the substrate specificity (kcat/Km) for the cleavage of the Aα chain by thrombin. nih.gov The phosphate group is thought to act as an anionic linker, promoting the binding of the N-terminal portion of fibrinopeptide A to the surface of thrombin. nih.gov This enhanced binding contributes to a more efficient enzymatic cleavage. nih.gov Furthermore, phosphorylation of fibrinogen can induce conformational changes, leading to a more ordered secondary structure. nih.gov

Enzymatic Cleavage Mechanisms of Fibrinopeptide a

Thrombin-Mediated Proteolysis of Fibrinogen

The conversion of soluble fibrinogen into insoluble fibrin (B1330869) monomers is initiated by the highly specific proteolytic action of thrombin. eclinpath.com This process involves the cleavage of fibrinopeptides A and B from the N-terminal ends of the Aα and Bβ chains of fibrinogen, respectively. marquette.eduwikipedia.org

Thrombin's remarkable specificity for fibrinogen is governed by a sophisticated interplay between its active site and distinct exosites, which are secondary binding sites separate from the catalytic center. nih.govsemanticscholar.org Thrombin possesses two key electropositive exosites, designated as exosite I and exosite II. semanticscholar.orgnih.gov

Exosite I, also known as the fibrinogen recognition site, plays a pivotal role in the initial binding of thrombin to the fibrinogen Aα chain. ashpublications.orgresearchgate.netnih.gov This interaction aligns the scissile bond within the Aα chain correctly into thrombin's active site for efficient cleavage. ashpublications.org Specific residues within exosite I, located in a loop segment around Lys70–Glu80, are crucial for this binding. marquette.edu In addition to exosite I, other surface residues on thrombin are involved in recognizing the intact fibrinogen molecule, further ensuring substrate specificity. ashpublications.org

The active site of thrombin contains a catalytic triad (B1167595) of amino acids (Ser195, His57, and Asp102) typical of serine proteases. oncohemakey.com Thrombin selectively cleaves the Arg-Gly bonds in fibrinogen to release the fibrinopeptides. sigmaaldrich.com The optimal cleavage site for thrombin has been identified as A-B-Pro-Arg-||-X-Y, where A and B are hydrophobic amino acids, and X and Y are non-acidic amino acids. sigmaaldrich.com This specific recognition sequence ensures the precise liberation of FPA.

Key Thrombin-Fibrinogen Interaction Sites
Thrombin SiteFunctionInteracting Fibrinogen ChainKey Residues/Regions (Thrombin)
Active SiteCatalytic cleavage of Arg-Gly bondsAα and Bβ chainsCatalytic triad (Ser195, His57, Asp102)
Exosite IInitial binding and substrate recognitionAα chainLoop segment around Lys70-Glu80
Exosite IIBinds heparin and contributes to interactions with other molecules-Arg89, Arg93, Arg98, etc.

The release of fibrinopeptides by thrombin follows a distinct and ordered sequence: Fibrinopeptide A is cleaved at a significantly faster rate than Fibrinopeptide B. nih.govdroracle.ai This sequential release is critical for the proper assembly of the fibrin clot. The initial, rapid release of FPA exposes "knob" binding sites on the central E domain of the fibrin monomer. droracle.ai These knobs can then interact with complementary "holes" in the D domains of adjacent fibrin monomers, leading to the formation of protofibrils.

The subsequent, slower cleavage of FPB from the Bβ chain is associated with the lateral aggregation of these protofibrils into thicker fibrin fibers, which enhances the stability and rigidity of the clot. nih.govnih.gov The delay in FPB cleavage is considered a crucial control mechanism to regulate fibrin formation and prevent uncontrolled intravascular coagulation. nih.gov Studies have shown that the release of both FPA and its physiological variants, such as Fibrinopeptide A-3-phosphate (FPAP) and des-Ala-fibrinopeptide A (FPAY), follows a simple pseudo-first-order reaction, indicating they are all released from intact fibrinogen before the significant release of FPB. unicatt.it

Thrombin's activity is not static but is subject to allosteric regulation, where the binding of an effector molecule at one site influences the activity at another site. Thrombin exists in two interchangeable conformational states: a "fast" form with high procoagulant activity and a "slow" form with anticoagulant properties. pnas.orgnih.gov The fast form exhibits higher specificity for cleaving fibrinogen. pnas.orgnih.gov

The binding of cofactors can shift the equilibrium between these two states. For instance, the binding of thrombomodulin to thrombin's exosite I inhibits the cleavage of fibrinogen, thereby promoting thrombin's anticoagulant functions. pnas.orgpnas.org Conversely, the binding of Na+ ions can allosterically activate thrombin, favoring the procoagulant "fast" form. sigmaaldrich.com This allosteric regulation provides a sophisticated mechanism for modulating thrombin's activity towards fibrinogen and other substrates, ensuring a balanced hemostatic response. nih.gov

Alternative Proteolytic Pathways for Fibrinopeptide A Generation

While thrombin is the primary enzyme responsible for FPA release in hemostasis, other proteases can also cleave fibrinogen and generate FPA, particularly in pathological or therapeutic contexts.

Plasmin, the main enzyme of the fibrinolytic system, primarily degrades fibrin but can also act on fibrinogen, a process termed fibrinogenolysis. eclinpath.comoncohemakey.com Plasmin is a serine protease with a broad specificity, cleaving peptide bonds C-terminal to lysine (B10760008) and arginine residues. nih.gov During fibrinogenolysis, plasmin initially cleaves the α chain of fibrinogen, leading to the formation of various fibrin(ogen) degradation products (FDPs), such as fragments X, Y, D, and E. oncohemakey.comyoutube.com

Some studies have suggested that plasmin can directly cleave a segment of the Bβ chain that includes FPB. nih.gov Furthermore, recombinant tissue-type plasminogen activator (rt-PA), which converts plasminogen to plasmin, has been shown to directly release both FPA and FPB from fibrinogen in a time- and dose-dependent manner. nih.govresearchgate.net This activity is distinct from thrombin, as the rate of FPB release by rt-PA is considerably faster than that of FPA. nih.govresearchgate.net This finding indicates that in therapeutic settings involving rt-PA, elevated FPA levels may not be exclusively indicative of thrombin activity. nih.govresearchgate.net

Certain enzymes found in snake venoms, known as thrombin-like enzymes, can also cleave fibrinogen to release fibrinopeptides. Two notable examples are Reptilase (derived from the venom of Bothrops atrox) and Ancrod (from the venom of the Malayan pit viper, Calloselasma rhodostoma). nih.govfritsmafactor.com

These enzymes exhibit a key difference from thrombin: they exclusively cleave Fibrinopeptide A from the Aα chain of fibrinogen, without releasing Fibrinopeptide B. nih.govfritsmafactor.comdrugbank.comahajournals.orgnih.govlabcorp.comsysmex.co.uknih.gov This selective action results in the formation of a fibrin clot that is structurally different and more friable than a thrombin-induced clot. drugbank.com The fibrin polymers formed by the action of ancrod are imperfect and smaller than those produced by thrombin. drugbank.com Because FPB is not released, the subsequent lateral aggregation of protofibrils is impaired, leading to a weaker clot structure. nih.gov This property of snake venom enzymes is utilized in certain diagnostic coagulation tests, such as the Reptilase time, to assess fibrinogen function, particularly in the presence of heparin, which inhibits thrombin but not Reptilase. fritsmafactor.comsysmex.co.ukyoutube.com

Comparison of Enzymes Cleaving Fibrinogen
EnzymeSourceFibrinopeptide(s) CleavedResulting Fibrin Clot Characteristics
ThrombinHuman (endogenous)Fibrinopeptide A and Fibrinopeptide BStable, cross-linked fibrin network
PlasminHuman (endogenous)Can degrade fibrinogen, potentially releasing fibrinopeptidesFibrin(ogen) degradation products
ReptilaseSnake venom (Bothrops atrox)Fibrinopeptide A onlyFriable, structurally different from thrombin-induced clot
AncrodSnake venom (Calloselasma rhodostoma)Fibrinopeptide A onlyImperfect, smaller, and weaker fibrin polymers

Tissue-type Plasminogen Activator (t-PA) Direct Cleavage Activity

Contrary to its primary role as a plasminogen activator in the fibrinolytic system, Tissue-type Plasminogen Activator (t-PA) has been demonstrated to directly cleave fibrinopeptides from fibrinogen, independent of plasmin. nih.govnih.gov This activity has been observed both in vitro with purified fibrinogen and in vivo in patients undergoing thrombolytic therapy with recombinant t-PA (rt-PA). nih.govnih.gov

Studies have shown that incubation of rt-PA with heparinized plasma or purified fibrinogen results in a time- and dose-dependent release of both Fibrinopeptide A and Fibrinopeptide B. nih.govresearchgate.net A notable characteristic of this direct cleavage is that the rate of rt-PA-mediated Fibrinopeptide B release is significantly faster than that of Fibrinopeptide A. nih.govresearchgate.net This is in stark contrast to the action of thrombin, which cleaves FpA at a much higher rate than FpB.

The direct fibrinogenolytic activity of t-PA is not attributable to contamination with thrombin. This has been confirmed by experiments showing that the release of fibrinopeptides by t-PA is unaffected by the presence of potent thrombin inhibitors such as heparin, hirudin, or a monospecific antithrombin IgG. nih.govresearchgate.net Furthermore, the lack of inhibition by aprotinin (B3435010) indicates that this activity is not mediated by plasmin. nih.govresearchgate.net The enzymatic action is specific to t-PA, as it can be completely blocked by a monoclonal antibody directed against the t-PA molecule. nih.govresearchgate.net These findings establish that t-PA possesses a specific, albeit less efficient, catalytic activity towards the thrombin cleavage sites on fibrinogen.

Table 1: Comparison of Fibrinopeptide Release Mediated by Thrombin and t-PA
CharacteristicThrombin-Mediated Cleavaget-PA-Mediated Cleavage
Primary Fibrinopeptide CleavedFibrinopeptide AFibrinopeptide B (released faster)
Inhibition by Heparin/HirudinYesNo
Plasmin-MediatedNoNo

Other Endogenous Proteases with Fibrinogenolytic Activity (e.g., Human Airway Trypsin-like Enzyme)

Besides the components of the coagulation and fibrinolytic systems, other endogenous proteases can also cleave fibrinogen. One such enzyme is the Human Airway Trypsin-like Enzyme (HAT), a serine protease found in human sputum. nih.govtokushima-u.ac.jp In vitro studies have demonstrated that HAT can directly cleave human fibrinogen, with a notable preference for the α-chain. nih.govtokushima-u.ac.jp

The proteolytic action of HAT on fibrinogen leads to a significant reduction or complete loss of its thrombin-induced clotting capacity. nih.govtokushima-u.ac.jp The extent of this loss is dependent on the duration of pre-treatment and the concentration of HAT. nih.govtokushima-u.ac.jp It is postulated that HAT, similar to thrombin, may cleave the arginyl-glycine bond in the α-chain of fibrinogen, leading to the release of FpA or FpA-reactive peptides. tokushima-u.ac.jp This fibrinogenolytic activity of HAT is thought to play a role in the anticoagulation process within the airways by breaking down fibrinogen that may be transported from the bloodstream. nih.govtokushima-u.ac.jp

The activity of HAT on fibrinogen has been observed at physiological pH (7.4 and 8.6) and at concentrations of HAT found in the mucoid sputum of patients with chronic airway diseases. nih.govtokushima-u.ac.jp SDS-polyacrylamide gel electrophoresis has shown that while the α-chain is preferentially cleaved, the β-chain is also cleaved to a lesser extent, whereas the γ-chain remains largely intact. tokushima-u.ac.jp

Factors Influencing Enzymatic Cleavage Efficiency

The efficiency of Fibrinopeptide A cleavage from fibrinogen is not solely dependent on the concentration and activity of the protease. Several other factors, including the conformation of the fibrinogen molecule, the presence of ions, and the influence of surface interactions, can significantly modulate the accessibility of the cleavage sites and, consequently, the rate of fibrinopeptide release.

Conformational Changes in Fibrinogen

The structure of the fibrinogen molecule is not static, and conformational changes play a crucial role in regulating its conversion to fibrin. The sequential cleavage of fibrinopeptides is a key aspect of this process. nih.govnih.gov The release of Fibrinopeptide A is the initial and faster step, which triggers a conformational change in the fibrinogen molecule, exposing polymerization sites. droracle.aimarquette.eduresearchgate.net This initial polymerization into protofibrils then facilitates the subsequent, slower cleavage of Fibrinopeptide B, which is associated with the lateral aggregation of these protofibrils into thicker fibrin fibers. nih.govnih.govdroracle.ai

Molecular modeling studies suggest that in the native fibrinogen molecule, the Fibrinopeptide A-containing portions are "pre-positioned" for efficient cleavage by thrombin, while the Fibrinopeptide B-containing portions are not. nih.gov The conformational changes that occur upon the initial FpA cleavage and protofibril formation are thought to bring the FpB cleavage sites into a more favorable orientation for enzymatic attack. nih.govnih.gov Therefore, the efficiency of FpA cleavage is intrinsically linked to the subsequent conformational shifts that govern the entire process of fibrin assembly.

Table 2: Effect of CaCl₂ Concentration on Fibrinopeptide A (FPA) Release Rate Constant
ConditionCaCl₂ ConcentrationNormalized Rate Constant (Kₐ) x 10⁻⁵ [(NIHu/L)s]⁻¹
TBE (EDTA)~0 mM (Chelated)3.8
TBS (No added Ca²⁺)Trace4.2
TBC2.52.5 mM3.5 (average)
TBC1414 mM2.7
TBC3030 mM1.9

Data adapted from a study on the kinetics of fibrinopeptide release by thrombin. nih.govresearchgate.net

Influence of Surface Adsorption on Fibrinopeptide Accessibility

When fibrinogen adsorbs onto a surface, its conformation can be altered, which in turn affects the accessibility of the fibrinopeptides to enzymatic cleavage. nih.gov The properties of the surface play a significant role in this process. Studies have shown that the orientation of fibrinogen on a surface—either "end-on" or "side-on"—influences the rate and extent of fibrinopeptide release. nih.gov

For instance, on a polystyrene surface, when fibrinogen is adsorbed in a presumed "end-on" manner from a high concentration solution, the release of both FpA and FpB by thrombin is rapid. nih.gov In this orientation, the amount of FpB released can be significantly higher than that of FpA. nih.gov Conversely, when fibrinogen is adsorbed in a "side-on" manner from a lower concentration solution, the initial rate of FpA release is higher than that of FpB, which is more akin to the process in solution. nih.gov A key difference is that the characteristic delay in FpB release seen in solution is absent when fibrinogen is adsorbed on a surface, regardless of its orientation. nih.gov

Furthermore, research using self-assembled monolayers with different terminal groups has shown that surface chemistry directly impacts FpA accessibility. Fibrinogen adsorbed on a hydrophobic (methyl-terminated) surface had approximately 2.7 times more accessible FpA compared to fibrinogen on a negatively charged (carboxyl-terminated) surface. This suggests that negatively charged surfaces may impair FpA accessibility, thereby reducing the efficiency of its cleavage. nih.gov

Functional Consequences of Fibrinopeptide a Release in Fibrin Assembly

Initiation of Fibrin (B1330869) Polymerization and Protofibril Formation

The removal of FpA is the primary trigger for the self-assembly of fibrin monomers into the initial polymeric structures known as protofibrils. nih.govnih.gov

The conversion of fibrinogen to a fibrin monomer is initiated by the thrombin-catalyzed cleavage of FpA. nih.gov This action unmasks previously hidden polymerization sites on the central E region of the fibrinogen molecule. ashpublications.org Specifically, the cleavage of the peptide bond between Arginine-16 and Glycine-17 on the Aα-chain exposes a new N-terminal sequence, Gly-Pro-Arg (GPR), which constitutes a binding site referred to as the 'A-knob'. nih.govnih.gov The exposure of these 'A-knobs' is both a necessary and sufficient event to drive the formation of a preliminary fibrin clot, known as desA-fibrin. nih.govnih.gov These newly available 'A-knobs' have a specific affinity for complementary binding pockets, or 'a-holes', which are perpetually exposed on the distal D-domains of adjacent fibrin molecules. nih.govashpublications.orgnih.gov

The interaction between the 'A-knobs' located in the central E-domain and the complementary 'a-holes' in the distal D-domains of other fibrin molecules is the principal force driving fibrin polymerization. nih.govnih.govdroracle.ai This binding mechanism is characterized as an end-to-middle, or D:E domain, interaction. nih.govnih.gov This crucial interaction facilitates the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded polymers. nih.govnih.govashpublications.org These elongating polymers are termed protofibrils. ashpublications.orgdroracle.ainsf.gov The prevention of this interaction, either by blocking the 'a-holes' with synthetic peptides like Gly-Pro-Arg-Pro (GPRP) or through genetic mutations affecting key residues, effectively inhibits fibrin polymerization. nih.govnih.gov

Table 1: Key Molecular Interactions in Protofibril Formation

Interacting Component Location Role in Polymerization Citation
'A-knob' (GPR) Exposed on the central E-domain after FpA cleavage. Binds to the 'a-hole'. nih.govnih.gov
'a-hole' Constitutively exposed on the distal D-domain. Complementary binding site for the 'A-knob'. nih.govashpublications.orgnih.gov
D:E Interaction Between the D-domain of one monomer and the E-domain of another. Drives the formation of half-staggered protofibrils. nih.govnih.gov

Regulation of Fibrin Network Structure and Properties

While FpA release initiates polymerization, the subsequent characteristics of the fibrin network, such as fiber density and mechanical strength, are governed by a complex interplay of factors that build upon this initial step.

The initial formation of protofibrils is directly triggered by the release of FpA. nih.gov However, the subsequent lateral aggregation of these protofibrils into thicker fibrin fibers is significantly enhanced by the slower, secondary release of Fibrinopeptide B (FpB). nih.govashpublications.org Consequently, fibrin clots formed exclusively through FpA cleavage (desA-fibrin) are composed of markedly thinner fibers than clots formed when both FpA and FpB are released. nih.govnih.gov The ambient concentration of thrombin also plays a critical regulatory role; lower thrombin concentrations typically result in the formation of clots with thicker and more porous fibers, whereas higher thrombin levels lead to thinner, more densely packed fibers. ahajournals.org Similarly, elevated fibrinogen concentrations accelerate the rate of FpA cleavage, contributing to a denser fibrin network composed of thicker fibers. ahajournals.orgahajournals.org The network's branching, a key determinant of its architecture, can form via mechanisms such as equilateral trimolecular junctions, which appear to be more frequent when FpA cleavage is relatively slow. ashpublications.orgmarquette.edu

Table 2: Factors Influencing Fibrin Network Properties

Factor Influence on Fibril Thickness Influence on Permeability Citation
FpA Release Only Thinner fibers - nih.govnih.gov
Low Thrombin Thicker fibers Higher permeability ahajournals.org
High Thrombin Thinner fibers Lower permeability ahajournals.org
High Fibrinogen Thicker fibers Denser, tighter network ahajournals.orgahajournals.org

Interplay with Factor XIIIa Cross-Linking

The final step in stabilizing the fibrin clot involves the formation of covalent bonds, a process that is intimately linked to the initial polymerization triggered by FpA release. Thrombin activates Factor XIII to Factor XIIIa (FXIIIa), a transglutaminase that introduces covalent cross-links between adjacent fibrin monomers within the assembled polymer. nih.govnih.govdroracle.ai

The initial non-covalent D:E interactions, driven by FpA release, are crucial as they position the fibrin monomers in the correct spatial orientation for efficient cross-linking. pnas.org This alignment greatly accelerates the rate at which FXIIIa can catalyze the formation of γ-glutamyl-ε-lysine bonds. pnas.org The first of these bonds to form are typically the γ-γ dimers, which link adjacent fibrin molecules longitudinally within the protofibril. ahajournals.orgpnas.org This is followed by the slower formation of α-chain cross-links, which create a more complex and highly stable network structure. ahajournals.org

The timing of FXIIIa activation relative to FpA release can significantly impact the final clot architecture. For example, the FXIII-Val34Leu polymorphism results in more rapid activation of Factor XIII. This accelerated cross-linking, occurring concurrently with FpA release, can restrain the lateral aggregation of protofibrils, leading to a clot structure with thinner fibers and reduced pore size. ahajournals.orgahajournals.org The sequence of fibrinopeptide release also modulates the interaction with FXIIIa. Preferential release of FpA results in the rapid formation of insoluble fibrin aggregates. nih.govsorbonne-universite.fr Furthermore, studies have shown that clots formed primarily through FpA release may be deficient in α-polymer cross-links, even after extended incubation with FXIIIa, indicating that the initial polymerization pathway influences the subsequent cross-linking pattern. nih.govsorbonne-universite.fr

Temporal Relationship with Gamma-Dimer and Alpha-Polymer Formation

The formation of a stable fibrin clot involves both the non-covalent association of fibrin monomers and their subsequent covalent cross-linking by FXIIIa. This cross-linking process occurs in a specific temporal sequence that is directly initiated by the release of FpA. The cross-linking involves the formation of isopeptide bonds, first between the γ-chains of adjacent fibrin monomers to form γ-dimers, followed by a more extensive and slower cross-linking of α-chains to form α-polymers. nih.govahajournals.org

The sequence of events is as follows:

Fibrinopeptide A Release : Thrombin rapidly cleaves FpA from fibrinogen, initiating polymerization. nih.govahajournals.org This is the rate-limiting step for fibrin assembly.

Protofibril Formation : The exposure of the 'A' polymerization sites leads to the formation of linear, two-stranded protofibrils. nih.govpnas.org This alignment brings the C-terminal portions of the γ-chains of adjacent, longitudinally-aligned molecules into close proximity. pnas.org

Gamma-Dimer Formation : Activated FXIIIa catalyzes the formation of covalent bonds between the γ-chains of these aligned monomers, resulting in γ-dimers. ahajournals.orgresearchgate.net This process occurs relatively quickly after initial polymerization. nih.gov

Alpha-Polymer Formation : The cross-linking of the α-chains occurs more slowly and involves the formation of a complex, high-molecular-weight network of α-polymers. nih.govahajournals.org This step follows the formation of γ-dimers and significantly increases the rigidity and stability of the clot. ahajournals.org

Research using a specific enzyme from snake venom that preferentially releases Fibrinopeptide B (FpB) has shown that even under these non-physiological conditions, γ-dimer formation markedly precedes α-polymer formation. nih.gov This finding underscores that the sequential nature of cross-linking (γ-dimerization followed by α-polymerization) is an intrinsic property of the fibrin structure, but it is the physiological release of FpA that typically triggers this cascade.

EventTiming Relative to FpA ReleaseKey Outcome
FpA Release Initial EventExposure of 'A' polymerization sites
Protofibril Assembly Immediately follows FpA releaseAlignment of fibrin monomers
Gamma-Dimer Formation Occurs after initial polymerizationCovalent linkage of longitudinally-aligned monomers pnas.org
Alpha-Polymer Formation Slower process, follows γ-dimerizationFormation of a highly cross-linked, stable network ahajournals.org

Modulation of Fibrin Cross-linking Dynamics

The release of FpA is not merely a trigger but a critical modulator of the entire fibrin cross-linking process. The kinetics and structural consequences of FpA cleavage directly influence the efficiency and nature of the subsequent covalent stabilization of the clot by FXIIIa.

The initial polymerization into protofibrils, driven by FpA release, creates the necessary substrate for FXIIIa. The ordered, half-staggered arrangement of fibrin monomers within the protofibril is essential for the efficient formation of γ-dimers, which links the D-domains of adjacent molecules longitudinally. pnas.orgahajournals.org The rate of polymerization, therefore, directly impacts the rate at which the substrate for γ-chain cross-linking becomes available.

Studies on a heterozygous mutation in the fibrinogen Aα chain (Aα R16C) that prevents thrombin from cleaving FpA from the mutant chains provide direct evidence for this modulatory role. nih.gov Key findings from this research include:

Incorporation of Uncleaved Monomers : Fibrinogen molecules with the mutation, from which FpA cannot be cleaved, are still incorporated into the polymerizing fibrin clot. nih.gov

Altered Clot Structure : This incorporation results in an altered clot ultrastructure with larger fiber diameters but a less permeable and less stiff matrix. nih.gov

Slower Cross-linking : Crucially, the presence of these uncleaved Aα chains within the fibrin fibers slows down the rate of cross-linking by FXIIIa. nih.gov

This demonstrates that the incomplete release of FpA alters the conformation and structure of the fibrin polymer in a way that hinders the catalytic activity of FXIIIa. The proper alignment and accessibility of the γ- and α-chains for cross-linking are dependent on the uniform polymerization that follows the complete and rapid release of FpA from all participating fibrinogen molecules. Therefore, FpA release dynamically controls the rate and extent of fibrin cross-linking by dictating the formation and structural integrity of the fibrin polymer substrate.

ConditionEffect on FpA ReleaseConsequence for Cross-linkingResearch Finding
Normal Fibrinogen Complete and rapid releaseEfficient γ-dimer and α-polymer formationOrdered polymerization creates an optimal substrate for FXIIIa. nih.govpnas.org
Mutant Fibrinogen (Aα R16C) FpA release prevented from mutant chainsSlower cross-linking by FXIIIaIncorporation of uncleaved molecules alters fiber structure, hindering FXIIIa activity. nih.gov

Interactions of Fibrinopeptide a with Biological Components

Peptide-Protein Binding Interactions

The interaction of FpA with proteins, particularly the enzyme thrombin that releases it, is a highly specific and regulated process central to the formation of fibrin (B1330869) clots.

The conversion of fibrinogen to fibrin is initiated by the thrombin-catalyzed cleavage of FpA from the N-terminus of the fibrinogen Aα chain. nih.gov This interaction is remarkably specific, as thrombin must select only two Arg-Gly bonds out of the numerous potential cleavage sites within the vast fibrinogen molecule. iucr.org The specificity is achieved through a combination of interactions involving thrombin's active site and a distinct fibrinogen-recognition exosite. iucr.org

Structural studies have revealed that FpA folds into a compact structure when it binds to thrombin. nih.gov This conformation allows key hydrophobic residues of the peptide to slot into an apolar binding site on the enzyme. nih.gov Specifically, the Phenylalanine residue at position 8 (Phe8) of the FpA sequence is highly conserved and plays a critical role by occupying the aryl-binding site of thrombin. nih.govacs.org This is adjacent to where Leu9 and Val15 of the peptide sit in the S2 subsite of the enzyme. nih.gov The importance of Phe8 is underscored by research showing that its substitution with tyrosine results in a 280-fold lower specificity constant, making the variant FpA a very poor substrate for thrombin and reversing the normal order of peptide cleavage. acs.org The multiple, precise interactions between FpA and thrombin provide a structural explanation for the enzyme's narrow substrate specificity. nih.gov

Synthetic peptide analogues are valuable tools for probing the binding sites involved in fibrin formation. The tetrapeptide Gly-Pro-Arg-Pro (GPRP), which is an analogue of the N-terminus of the human fibrin α-chain, is known to inhibit the aggregation of fibrinogen. nih.govpnas.org This inhibition is believed to occur because GPRP binds to sites that are crucial for the initial stages of fibrin polymerization. nih.govpnas.org

Interestingly, one of the predicted binding sites for GPRP is located on Fibrinopeptide A itself. pnas.org Nuclear magnetic resonance studies have confirmed this interaction, demonstrating that GPRP binds to human FpA. nih.govpnas.org This binding is specific, as similar peptides did not show the same interaction. pnas.org The binding constant for the FpA-GPRP interaction has been calculated to be approximately 10⁴ per mole, a value close to the binding constant observed for GPRP binding to fibrinogen. pnas.org This interaction can influence the kinetics of fibrin formation; in the presence of GPRP, the cleavage rate of FpA remains unchanged, but the subsequent acceleration of Fibrinopeptide B cleavage, which is normally associated with polymerization, does not occur. thieme-connect.com

Interacting MoleculesBinding Constant (K)Reference
Fibrinopeptide A and Gly-Pro-Arg-Pro~10⁴ M⁻¹ pnas.org
Fibrinogen and Gly-Pro-Arg-Pro~5 x 10⁴ M⁻¹ pnas.org

Cellular Interactions Mediated by Fibrinopeptide A

Beyond its role in the coagulation cascade, FpA can directly influence the behavior of various cell types, particularly those involved in thrombosis and vascular remodeling.

Fibrinopeptide A has a direct effect on human platelets. nih.gov At a minimal effective concentration of 0.65 µM, FpA can induce the aggregation of human platelets suspended in plasma. nih.gov At lower concentrations, ranging from 0.01 to 0.1 µM, FpA potentiates platelet aggregation caused by other agonists like ADP and collagen. nih.gov This suggests that the levels of FpA found in patients with thrombotic diseases could be physiologically significant in promoting thrombus formation. nih.gov The aggregation induced by FpA can be inhibited by substances such as indomethacin (B1671933) and dazoxiben. nih.gov

FpA Concentration (Human Platelets)Observed EffectReference
0.65 µMInduces platelet aggregation nih.gov
0.01 - 0.1 µMPotentiates ADP- and collagen-induced aggregation nih.gov

Fibrinopeptide A exerts significant pro-inflammatory and pro-proliferative effects on vascular cells. In vascular smooth muscle cells (VSMCs), FpA has been shown to promote both proliferation and migration. nih.govresearchgate.net This process is mediated by the regulation of the integrin αVβ3/PI3K/AKT signaling pathway. nih.gov Furthermore, FpA acts as a pro-inflammatory agent on VSMCs by stimulating the expression and secretion of C-Reactive Protein (CRP), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). karger.com This effect occurs in a concentration-dependent manner, with FpA concentrations from 10⁻³ to 1.0 µM increasing the mRNA and protein expression of these inflammatory markers. karger.com

Similarly, FpA has pro-inflammatory effects on vascular endothelial cells. In human umbilical vascular endothelial cells (HUVECs), FpA stimulates the production of CRP, IL-1β, and IL-6. nih.gov This indicates that FpA is not just a biomarker of coagulation but also an active participant in the inflammatory processes that characterize diseases like atherosclerosis. karger.comnih.gov The cleavage of FpA also has consequences for endothelial cell behavior on fibrin matrices. Fibrin formed by reptilase, which only cleaves FpA, can support endothelial cell adhesion but is insufficient to mediate cell spreading. nih.gov This suggests that the environment created by the presence of FpA and the subsequent cleavage of Fibrinopeptide B are distinct and have different impacts on endothelial cell function.

Cell TypeFpA ConcentrationObserved EffectReference
VSMCs10⁻³ - 1.0 µMIncreased expression of CRP, IL-1β, IL-6 karger.com
VSMCsNot specifiedEnhanced cell migration and proliferation nih.gov
HUVECsNot specifiedStimulated generation of CRP, IL-1β, IL-6 nih.gov

Interfacial Interactions with Biomaterials

When blood comes into contact with artificial surfaces, such as those on medical devices, fibrinogen rapidly adsorbs to the material. ashpublications.org The properties and subsequent interactions of this adsorbed fibrinogen, including the release of FpA, differ significantly from its behavior in solution. ashpublications.org Molecular dynamics simulations have been used to study the interaction between FpA and biomaterial surfaces like graphene. acs.orgnih.gov

These studies show that FpA interacts with graphene, and this interaction can be significantly enhanced by modifying the graphene surface with oxygen and nitrogen functional groups. acs.orgnih.gov The improved interaction is attributed not only to the presence of the functional groups but also to the defective morphology of the modified surface. nih.gov These surface features can alter the local electrical properties and hydrophilicity, creating stronger adsorption energies for the peptide. acs.org For instance, a graphene surface modified with both pyrrolic nitrogen and epoxy groups shows a total adsorption energy with FpA that is substantially higher than that of pure graphene. acs.org This suggests that the surface chemistry of biomaterials can be tuned to control their interaction with FpA, which could influence processes like blood coagulation on the material's surface. acs.orgacs.org

Graphene Surface TypeTotal Adsorption Energy (kcal/mol)Adsorbed Amino AcidsReference
Pure graphene-83.281PHE acs.org
Hydroxyl-102.242PHE, GLY, LEU acs.org
Epoxy-108.418PHE, GLY, LEU acs.org
Graphene Oxide (GO)-132.715SER, GLU, ASP, VAL acs.org
Pyrrolic N-103.518GLU, GLY acs.org
N and G combine-233.855GLU, GLY, ARG acs.org

Adsorption Characteristics of Fibrinogen and Fibrinopeptide A on Surfaces

The interaction of blood with biomaterials is a critical determinant of biocompatibility, and the initial event is the rapid adsorption of plasma proteins onto the material surface. Among these proteins, fibrinogen is of particular importance due to its significant role in coagulation and inflammatory responses. Its adsorption characteristics, along with those of its cleavage product, Fibrinopeptide A (FPA), are highly dependent on the properties of the surface and the surrounding environment.

Fibrinogen is known for its tendency to adsorb quickly and substantially to a wide variety of biomaterial surfaces, including polymers, metals, and carbon-based materials. nih.govucc.edu.gh This adsorption is a complex process influenced by surface chemistry (e.g., hydrophobicity, charge), nanotopography, and the concentration of fibrinogen in the solution. ucc.edu.ghmdpi.com Studies have shown that fibrinogen adsorption can range from 5 to 800 ng/cm² on different polymers when exposed to 100% plasma. nih.gov The orientation of the adsorbed fibrinogen molecule is a key factor in its subsequent biological activity. At low concentrations, fibrinogen tends to adsorb in a "side-on" orientation, while at higher concentrations, a more closely packed, "end-on" orientation is favored. nih.govnih.govresearchgate.net This orientation affects the accessibility of cleavage sites for enzymes like thrombin. nih.gov For example, fibrinogen adsorbed on hydrophobic surfaces may unfold, while on hydrophilic surfaces, it may simply reorient. ucc.edu.gh This conformational change upon adsorption can expose multiple binding sites that interact with receptors on platelets and leukocytes, initiating cellular adhesion. nih.gov

Direct studies on the adsorption of Fibrinopeptide A, a small 16-amino acid peptide, are less common than those for its parent molecule, fibrinogen. However, molecular dynamics simulations have provided insight into its behavior. A study on the interaction of FPA with graphene-based surfaces revealed that the adsorption characteristics are heavily influenced by the surface's functional groups. acs.orgnih.gov On a pure, hydrophobic graphene surface, the adsorption of the hydrophilic FPA was found to be intermittent and unstable. acs.org However, modifying the surface with oxygen-containing functional groups (hydroxyl and epoxy) or nitrogen-containing groups significantly enhanced the adsorption of FPA. acs.orgnih.gov This enhancement is attributed to increased electrostatic interactions and changes in surface morphology at the molecular level. acs.orgresearchgate.net Hydrophobic residues like Valine (VAL) and Alanine (ALA) on FPA show a preference for nonpolar surfaces, while hydrophilic residues contribute more significantly to adsorption on polar surfaces. acs.org

The process of FPA release is also fundamentally altered by the adsorbed state of fibrinogen. When thrombin acts on fibrinogen in solution, there is a characteristic lag phase for the release of Fibrinopeptide B (FPB) relative to FPA. However, when fibrinogen is adsorbed onto a surface, this lag phase for FPB release is eliminated, and the amount of FPB released can be much higher than that of FPA, particularly from an "end-on" adsorbed layer. nih.govnih.gov While the liberation of FPA is sufficient to trigger the aggregation of fibrinogen-coated beads, the altered release pattern of both fibrinopeptides from surfaces highlights how adsorption modifies functional characteristics. ahajournals.org

Table 1: Adsorption Characteristics of Fibrinogen on Various Surfaces

Surface Material Fibrinogen Concentration Adsorption Orientation/Findings Reference(s)
Polystyrene Low (20 µg/mL) "Side-on" orientation. nih.govnih.gov
Polystyrene High (500 µg/mL) "End-on" orientation, closely packed. nih.govnih.gov
Silica (nanostructured) Not specified Preferential adsorption protruding into the solution; increased amount compared to flat surfaces. mdpi.com
Titanium (Ti) Low (33 ng/mL) Rapid adsorption. orthosearch.org.uk
Tantalum (Ta) High (>100 ng/mL) Showed the most fibrinogen adsorption compared to Ti and Hydroxyapatite at high concentrations. orthosearch.org.uk
Hydrophobic Beads (Cholesteryl oleate (B1233923) coated) Not specified Avidly adsorbs fibrinogen, even from plasma; acts as a clot nucleation site. ahajournals.org
Gold (modified) Not specified Surface coverage depends on the nature of the substrate and protein structure. ucc.edu.gh

Table 2: Adsorption Characteristics of Fibrinopeptide A on Modified Graphene (Molecular Dynamics Simulation)

Surface Type Key Interaction Findings Reference(s)
Pure Graphene Unstable, intermittent adsorption; affinity driven by hydrophobic residues (PHE8, ALA1, VAL15). acs.org
Graphene Oxide (GO) Significantly enhanced adsorption due to electrostatic interactions with hydroxyl and epoxy groups. acs.org
Nitrogen-doped Graphene Enhanced interaction with the peptide compared to pure graphene. acs.orgnih.gov

Impact on Protein Corona Formation and Bio-Interactions

When engineered nanoparticles or biomaterials are introduced into a biological fluid like blood plasma, they are immediately coated with a layer of biomolecules, primarily proteins, in a dynamic process that forms the "protein corona". researchgate.netfrontiersin.orgmdpi.com This corona effectively becomes the new surface of the material, dictating its biological identity and subsequent interactions with cells. frontiersin.org Fibrinogen is a major and critical component of the hard protein corona—the layer of proteins with the highest affinity that binds strongly and directly to the nanoparticle surface. researchgate.netaip.orgnih.gov

The presence of fibrinogen in the protein corona has profound biological consequences. Fibrinogen adsorption is a key event that determines the biocompatibility of implants, as it mediates the adhesion of platelets and leukocytes. nih.govnih.gov This interaction can trigger platelet activation and the coagulation cascade, leading to thrombosis, and can also promote the foreign body reaction by facilitating macrophage adhesion. nih.govacs.org Studies on carbon nanotubes, for instance, have shown that multi-walled nanotubes can be coated with multi-layers of fibrinogen, forming a "hard protein corona". researchgate.netaip.org The composition of the corona is dynamic; over time, high-affinity proteins like fibrinogen can displace other, more abundant but lower-affinity proteins that may have initially adsorbed, a phenomenon known as the Vroman effect. nih.govmdpi.com

The formation of the fibrinogen-rich corona alters the physicochemical properties of the nanoparticle, and in turn, the conformation of the fibrinogen itself can be changed. frontiersin.org This can lead to the exposure of cryptic binding sites that are not accessible on the native protein in solution, further enhancing interactions with cell surface receptors. nih.gov

While Fibrinopeptide A is cleaved from fibrinogen during fibrin formation, its role in the context of the protein corona is primarily understood through the behavior of its parent molecule. The cleavage of fibrinopeptides from the fibrinogen within the corona is a crucial step in fibrin polymerization on the material surface. biorxiv.org The preferential release of Fibrinopeptide B from surface-adsorbed fibrinogen is significant because FPB is a potent chemoattractant, suggesting a mechanism by which a biomaterial surface can actively recruit cells to the site of implantation. nih.govnih.gov Although not a direct participant in the initial formation of the corona, FPA's presence and cleavage are central to the functional consequences of a fibrinogen-rich corona. In the field of proteomics, a derivative, Glu-Fibrinopeptide, is often used as a reference standard in the mass spectrometry-based quantitative analysis of protein coronas, underscoring the importance of fibrinopeptides in this area of research. rsc.orgwiley.commdpi.com The interaction between fibrinogen and nanoparticles can also influence cellular responses like oxidative stress; one study found that a protein corona on gold nanoparticles inhibited the generation of reactive oxygen species in microglia cells. rsc.org

Fibrinopeptide a in Modulating Physiological and Pathophysiological Processes

Role in Coagulation Homeostasis and Thrombin Activity Regulation

The primary and most well-understood function of Fibrinopeptide A is its integral role in the final stages of the blood coagulation cascade. The conversion of soluble fibrinogen into an insoluble fibrin (B1330869) mesh is a critical event in hemostasis, and the release of FPA is the initiating trigger for this transformation. nih.gov

The enzyme thrombin selectively cleaves FPA from the Aα chains of fibrinogen. nih.gov This cleavage exposes a crucial polymerization site, often referred to as the "A" knob, on the fibrinogen molecule. nih.gov This newly exposed site can then bind to complementary "a" holes on the D-domains of other fibrin monomers, initiating the spontaneous self-assembly of these monomers into protofibrils. nih.govahajournals.org The formation of these two-stranded protofibrils is the foundational step in the construction of the three-dimensional fibrin clot that stabilizes a wound and prevents further blood loss. ahajournals.org

The rate of FPA release is a direct indicator of thrombin's enzymatic activity. nih.gov Consequently, measuring plasma levels of FPA has become a valuable clinical tool for assessing the degree of coagulation activation in various thrombotic diseases. wikipedia.org Because FPA has a very short half-life of approximately 3 to 5 minutes, its levels provide a real-time snapshot of ongoing thrombin activity and fibrin formation. wikipedia.org Elevated levels of FPA are indicative of an active thrombotic state and are observed in conditions such as deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC). nih.govahajournals.org

Table 1: Plasma Fibrinopeptide A (FPA) Levels in Various Clinical Conditions
Clinical ConditionMean FPA Level (ng/mL)Control/Remission Level (ng/mL)Reference
Active Acute Leukemia15.02.4 mdpi.com
Thrombosis14.7 (± 13.8)0.5 (± 1.4) mdpi.com
Advanced Lung Cancer17.76.5 (Early Stage) mdpi.com
Primary Pulmonary Hypertension87.4 (± 36.9)Not specified ahajournals.org

Contribution to Inflammatory and Immune Responses

Beyond its critical role in hemostasis, Fibrinopeptide A is increasingly recognized as an active participant in inflammatory and immune processes. It acts as a signaling molecule that can influence the behavior of various immune cells, thereby linking the coagulation system with the body's inflammatory response.

Fibrinopeptide A, along with Fibrinopeptide B, is considered a potent chemoattractant for several types of leukocytes, including neutrophils, monocytes, and macrophages. nih.gov Chemotaxis is the process by which cells migrate towards a chemical stimulus, and in the context of inflammation, it is the mechanism by which immune cells are recruited to sites of injury or infection. The release of FPA during coagulation at a site of tissue damage can thus serve as an early signal to attract these first-responder immune cells. This recruitment is a critical step in initiating the inflammatory response, which is necessary for clearing pathogens and cellular debris. nih.gov

Research has demonstrated that Fibrinopeptide A can directly stimulate vascular smooth muscle cells (VSMCs) to produce pro-inflammatory cytokines. karger.com Specifically, FPA has been shown to induce the expression of C-Reactive Protein (CRP), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in these cells. karger.com This effect is mediated through a signaling pathway involving reactive oxygen species (ROS), and the mitogen-activated protein kinases (MAPK) ERK1/2 and p38, ultimately leading to the activation of the transcription factor NF-κB. karger.com The upregulation of these cytokines by FPA contributes to the pro-inflammatory environment at sites of vascular injury and coagulation.

Table 2: Pro-inflammatory Molecules Induced by Fibrinopeptide A
MoleculeCell TypeSignaling PathwayReference
C-Reactive Protein (CRP)Vascular Smooth Muscle CellsROS-ERK1/2/p38-NF-κB karger.com
Interleukin-1β (IL-1β)Vascular Smooth Muscle CellsROS-ERK1/2/p38-NF-κB karger.com
Interleukin-6 (IL-6)Vascular Smooth Muscle CellsROS-ERK1/2/p38-NF-κB karger.com

The dual role of Fibrinopeptide A in both coagulation and inflammation highlights its significance in the process of thrombo-inflammation. Thrombo-inflammation is the intricate interplay between thrombosis (blood clotting) and inflammation, where each process can influence and exacerbate the other. The release of FPA at a site of thrombosis not only promotes further clot formation but also actively recruits inflammatory cells and induces the production of inflammatory mediators. nih.govkarger.com This creates a feedback loop where inflammation can promote further coagulation, and coagulation can amplify the inflammatory response, a process central to the pathogenesis of many cardiovascular and autoimmune diseases.

Involvement in Pulmonary and Circulatory Dynamics

Fibrinopeptide A also exerts significant effects on the circulatory system, particularly within the pulmonary vasculature.

Studies have shown that human Fibrinopeptide A can induce pulmonary vasoconstriction. ahajournals.org When administered in experimental models, FPA caused an increase in pulmonary arterial pressure, a condition known as pulmonary hypertension. ahajournals.org This vasoconstrictive effect is accompanied by a decrease in effective pulmonary blood flow and a reduction in lung compliance. ahajournals.org These findings suggest that in conditions with extensive intravascular coagulation, the elevated levels of FPA could contribute to pulmonary complications by constricting the blood vessels in the lungs. ahajournals.org

Effects on Lung Compliance and Blood Flow

Human Fibrinopeptide A (FpA), a small peptide released during the conversion of fibrinogen to fibrin by thrombin, has been shown to exert significant effects on pulmonary physiology. Studies in animal models, including rabbits, dogs, and lambs, have demonstrated that even minute concentrations of human FpA can induce a series of immediate and detectable pulmonary responses. These effects include pulmonary hypertension, decreased lung compliance, and reduced effective pulmonary blood flow.

The physiological changes appear almost immediately after the introduction of the peptide into the lesser circulation, with effects intensifying over 15 to 30 minutes and remaining detectable for up to 70 minutes. It is speculated that the lung may be an active site for FpA catabolism and that an accelerated conversion of fibrinogen to fibrin could lead to pulmonary failure through FpA-induced vasoconstriction and the subsequent reduction in lung compliance. Lung compliance refers to the lung's ability to stretch and expand; a decrease indicates the lungs are "stiffer."

Elevated levels of FpA in plasma are considered indicative of thrombin activity. Research in patients with primary pulmonary hypertension has shown markedly elevated plasma concentrations of FpA, suggesting increased in vivo thrombin activity is a component of the condition's pathophysiology. This underscores the peptide's role as a marker and potential mediator in vascular conditions affecting the lungs.

Table 1: Observed Effects of Human Fibrinopeptide A on Pulmonary Function

ParameterObserved EffectOnset and Duration
Pulmonary Arterial Pressure Increased (Pulmonary Hypertension)Immediate onset, peaking at 15-30 min, lasting up to 70 min.
Lung Compliance DecreasedImmediate onset, peaking at 15-30 min, lasting up to 70 min.
Effective Pulmonary Blood Flow DecreasedApparent within 10 min, nadir at 15-30 min, duration 15-65 min.
Ventilatory Conductance DecreasedImmediate onset, peaking at 15-30 min, lasting up to 70 min.
Ventilation Frequency & Volume IncreasedImmediate onset, peaking at 15-30 min, lasting up to 70 min.

Implications in Tissue Repair and Remodeling

Fibrinopeptide A is an integral part of the initial stages of wound healing, which commences with blood clot formation. The conversion of soluble fibrinogen into an insoluble fibrin matrix is catalyzed by thrombin, a process that involves the cleavage of Fibrinopeptides A and B. This resulting fibrin matrix is not merely a passive scaffold but an active participant in tissue repair; it provides a provisional structure for cell attachment and migration, including for inflammatory cells, and serves as a reservoir for growth factors.

The process of tissue repair involves hemostasis, inflammation, cell proliferation, and remodeling. The fibrin clot, formed through the action of thrombin on fibrinogen and the release of FpA, is crucial for hemostasis and provides the initial framework for the subsequent stages of healing. This matrix facilitates the infiltration of inflammatory cells and angiogenesis, which are essential for clearing debris and establishing a new blood supply.

Furthermore, the byproducts generated from the degradation of fibrin can directly influence inflammatory responses by promoting the migration of neutrophils. While fibrinogen-related proteins (FRePs) are known to be upregulated during tissue repair and play diverse roles in coagulation, inflammation, angiogenesis, and tissue remodeling, the specific, direct signaling roles of FpA itself in these later stages are an area of ongoing investigation. The initial formation of the fibrin clot, marked by the release of FpA, is a critical step that initiates the entire cascade of wound repair and tissue remodeling.

Fibrinopeptide A-Related Mechanisms in Neurodegenerative Conditions

The precursor to Fibrinopeptide A, fibrinogen, is increasingly implicated in the pathology of various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis (MS). In these conditions, a compromised blood-brain barrier (BBB) can lead to the extravasation and deposition of fibrinogen in the brain parenchyma. The subsequent cleavage of FpA from fibrinogen by thrombin initiates the formation of fibrin, which contributes to neuroinflammation and neurodegeneration.

Fibrinogen and its derivatives can interact with various cells in the central nervous system (CNS), such as microglia and astrocytes, triggering inflammatory signaling pathways. In MS, for example, fibrin deposition is associated with the activation of microglia, the resident immune cells of the CNS. This activation is a key step in the inflammatory cascade that leads to demyelination and axonal damage. Fibrinogen can directly activate microglia through the Mac-1 integrin receptor, leading to changes in cell morphology and increased phagocytic activity.

In the context of AD, fibrinogen has been found to co-localize with amyloid-beta plaques, a hallmark of the disease. This association can lead to the formation of blood clots that are structurally abnormal and resistant to degradation, potentially exacerbating neurovascular damage and cognitive decline. The presence of fibrinogen deposits in the brains of patients with neurodegenerative diseases can worsen neuropathological features by modulating signaling pathways that promote oxidative stress and cell death. Research into peptides that can inhibit the interaction between fibrin(ogen) and its cellular receptors, such as the fibrin-derived γ377-395 peptide, shows potential for mitigating this neuroinflammation and subsequent neurological damage.

Table 2: Role of Fibrin(ogen) in CNS Pathophysiology

CNS Cell TypeInteraction with Fibrin(ogen)Pathophysiological ConsequenceRelevant Disease Context
Microglia Binds to Mac-1 integrin receptor.Activation, morphological changes, increased phagocytosis, promotion of inflammatory demyelination.Multiple Sclerosis (MS)
Astrocytes Activates Smad pathway.Release of inflammatory factors, suppression of neurite growth.General Neuroinflammation
Neurons Interacts with growth factor receptor pathways.Inhibition of neurite outgrowth.Neurodegeneration

Genetic and Environmental Determinants of Fibrinopeptide a Release and Function

Genetic Variants of Fibrinogen Affecting Fibrinopeptide A Processing

Genetic mutations within the three genes encoding the fibrinogen chains (FGA for Aα, FGB for Bβ, and FGG for γ) can lead to congenital fibrinogen disorders. nih.gov These disorders are classified as quantitative (afibrinogenemia, hypofibrinogenemia) or qualitative (dysfibrinogenemia), where fibrinogen levels may be normal but the protein is dysfunctional. medscape.commdpi.com Variations in the FGA gene are particularly significant for FPA processing.

The cleavage of Fibrinopeptide A from the N-terminus of the fibrinogen Aα-chain by thrombin is a critical initial step in fibrin (B1330869) formation. mybiosource.comgenecards.org Polymorphisms in the FGA gene, which encodes the Aα-chain, can significantly impact the efficiency of this cleavage.

Mutations are frequently found in exon 2 of the FGA gene, which codes for the region surrounding the thrombin cleavage site. ashpublications.org The most common molecular defects in dysfibrinogenemia directly affect this site. nih.gov A critical residue is Arginine-35 (formerly Arg-16), which is the specific site of thrombin cleavage to release FPA. mdpi.commybiosource.com Variations at this position are a known cause of alpha-dysfibrinogenemias. uniprot.orggenecards.orgmybiosource.com For instance, a substitution of this Arginine to Histidine (as in Fibrinogen Manchester) or Cysteine (as in Fibrinogen Stony Brook) results in delayed FPA release. mdpi.com

Other mutations within the FPA sequence itself can also hinder thrombin's action. These variants often involve amino acid substitutions that disrupt the interaction between fibrinogen and thrombin. For example, the Aα Gly13Glu mutation has been shown to cause abnormal fibrinopeptide release. researchgate.net Similarly, the Aα Leu9Pro mutation (Fibrinogen Magdeburg I) results in delayed FPA release by thrombin due to the disruption of a hydrophobic cluster involved in binding to thrombin. nih.gov

A novel heterozygous mutation, an insertion of three nucleotides (CAT) near the donor splice site of FGA intron 2, leads to the production of an aberrant mRNA that lacks exon 2. nih.gov This results in an alpha-chain missing Fibrinopeptide A entirely, leading to a condition known as hypodysfibrinogenemia. nih.govresearchgate.net

Table 1: Examples of FGA Gene Polymorphisms and their Effect on Thrombin Cleavage of Fibrinopeptide A

Mutation Location Effect on FPA Release Reference
Aα Arg35His/CysThrombin Cleavage SiteDelayed Release mdpi.com
Aα Gly13GluFibrinopeptide AAbnormal Release researchgate.net
Aα Leu9ProFibrinopeptide ADelayed Release nih.gov
IVS2+3insCATIntron 2 Splice SiteProduction of Aα-chain lacking FPA nih.gov

Congenital dysfibrinogenemias are qualitative disorders where the fibrinogen molecule is dysfunctional, often leading to either bleeding or thrombotic events. medscape.comwikipedia.org A primary cause of dysfibrinogenemia is the defective release of fibrinopeptides, which directly impairs the subsequent polymerization of fibrin monomers. jst.go.jpmetajournal.com

When FPA release is delayed or abnormal due to genetic mutations, the exposure of the crucial "A" polymerization site (with the sequence Gly-Pro-Arg) on the fibrin E domain is hampered. pnas.org This site is essential for the initial end-to-end aggregation of fibrin monomers to form protofibrils. medscape.compnas.org Consequently, impaired FPA cleavage leads to defective fibrin polymerization. mdpi.com

For example, in the case of Fibrinogen Alès, a homozygous dysfibrinogenemia, the release of FPA and Fibrinopeptide B (FPB) is normal, but a mutation in the γ-chain (γ-Asp330->Val) leads to a defective polymerization site "a", impairing the interaction with the "A" site and thus altering polymerization. ashpublications.org In other cases, such as Fibrinogen Barcelona I and Fibrinogen Nanning (Aα Gly13Arg), the primary defect is the impaired release of FPA itself, which then leads to abnormal fibrin monomer aggregation and polymerization. metajournal.com

These polymerization defects can result in the formation of an abnormal fibrin clot structure, for example, clots with thinner fibers, more frequent ends, and larger pores, which can be more susceptible to premature lysis or, conversely, be structured in a way that predisposes to thrombosis. researchgate.netnih.gov The clinical presentation of dysfibrinogenemia can range from asymptomatic to severe bleeding or thrombosis, depending on the specific functional defect. medscape.com

Influence of Fibrinogen Isoforms on Fibrinopeptide A Dynamics (e.g., γ' chains)

The human fibrinogen pool is heterogeneous, containing several isoforms that arise from alternative mRNA processing. ashpublications.orgeur.nl One of the most significant isoforms is fibrinogen γ' (gamma prime), which results from the alternative splicing of the FGG gene transcript. nih.gov This variant constitutes approximately 8-15% of total plasma fibrinogen and features a unique C-terminal sequence on the γ-chain that replaces the regular γA-chain ending. nih.govresearchgate.net This altered sequence confers specific functional properties, including the ability to bind thrombin at a secondary site (exosite II). researchgate.net

The influence of the γ' chain on the release of Fibrinopeptide A is a subject of some debate in the scientific literature, with different studies reporting conflicting findings.

No Effect on FPA Release: Several studies have found that the presence of the γ' chain does not alter the rate of thrombin-catalyzed FPA release. One study using recombinant fibrinogen variants (γ/γ homodimer, γ/γ' heterodimer, and γ'/γ' homodimer) observed that FPA was released at the same rate for all three forms. nih.govresearchgate.net

Delayed FPA Release: In contrast, other research has shown that FPA release from γA/γ' fibrinogen is delayed compared to the more common γA/γA isoform. ashpublications.org This discrepancy might be explained by the different concentrations of thrombin used in the experiments; lower thrombin levels may be required to observe the inhibitory effect of the γ' chain on FPA cleavage. ashpublications.org

Table 2: Research Findings on the Influence of γ' Fibrinogen Isoform on Fibrinopeptide Release

Study Finding Effect on Fibrinopeptide A (FPA) Release Effect on Fibrinopeptide B (FPB) Release Reference
Gersh et al. (2009)No difference in release rate compared to γ/γ fibrinogen.Faster release from γ'/γ' homodimer. nih.gov
Cooper et al. (2003)Identical release rate compared to γA/γA fibrinogen.Delayed release from γA/γ' fibrinogen. nih.govashpublications.org
Siebenlist et al. (2005)Delayed release from γA/γ' fibrinogen compared to γA/γA.Delayed release. ashpublications.org

Environmental Factors Modulating Fibrinopeptide A Release and Action

Beyond genetic determinants, various environmental and physiological factors can modulate the release of Fibrinopeptide A and its subsequent actions. These factors often work by influencing the concentration and reactivity of fibrinogen and thrombin.

Elevated plasma fibrinogen concentration is a key factor. As an acute-phase protein, fibrinogen levels increase in response to numerous conditions, including:

Inflammation and infection ahajournals.org

Advancing age ahajournals.org

Smoking ahajournals.org

Diabetes mellitus ahajournals.orgtaylorandfrancis.com

An increased concentration of fibrinogen substrate naturally leads to a higher rate of FPA cleavage by thrombin, which is associated with the formation of a denser and tighter fibrin network. ahajournals.orgahajournals.org Poor glycemic control in diabetic patients, for instance, is associated with higher FPA levels, indicating enhanced thrombin activity and fibrin formation. taylorandfrancis.com

Other environmental conditions that can affect the conversion of fibrinogen to fibrin, and thus FPA release, include:

pH and Ionic Strength: The aggregation of fibrin monomers after FPA release is sensitive to the local ionic environment, including pH and salt concentration. pnas.orgjci.org

Calcium Ions: Calcium concentration can influence the rate of fibrin formation by potentiating the aggregation of fibrin monomers. pnas.orgjci.org

Surface Adsorption: The release of fibrinopeptides from fibrinogen that is adsorbed onto a surface differs significantly from its release in solution. When adsorbed, the delayed release of Fibrinopeptide B is not observed, and its release can even exceed that of FPA, suggesting a mechanism for attracting cells to a site of injury. nih.gov

Post-Translational Modifications: Fibrinogen is susceptible to post-translational modifications from environmental exposures. For example, carbamylation, which can occur in inflammatory conditions, can modify lysine (B10760008) residues on the fibrinogen chains. While it may not affect the rate of thrombin cleavage itself, it results in the generation of N-terminally carbamylated FPA, which has been found to act as a potent chemoattractant for neutrophils, thereby giving it a new pro-inflammatory action. bham.ac.uk

Methodologies for Advanced Research on Fibrinopeptide a

Immunological and Biochemical Assays for Fibrinopeptide A Quantification

The quantification of FPA in plasma is a key indicator of in vivo thrombin activity and the state of the coagulation system. Highly sensitive assays are required to detect the typically low circulating levels of this peptide.

Radioimmunoassay (RIA) has been a foundational technique for the sensitive measurement of FPA in plasma. iaea.orgnih.govnih.gov The principle of RIA is based on the competition between unlabeled FPA in a sample and a known amount of radiolabeled FPA for binding to a limited number of specific antibodies. ontosight.ai The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of FPA in the sample. ontosight.ai

The development of RIA for FPA involved producing antibodies by immunizing animals, such as rabbits, with FPA conjugated to a carrier protein like human albumin. nih.gov A synthetic version of FPA, N-Tyrosyl fibrinopeptide A, was created and labeled with Iodine-125 (¹²⁵I) to serve as the radioactive tracer. nih.gov Separation of the antibody-bound and free radiolabeled FPA is a critical step, which has been achieved using methods like precipitation with dioxane or a double antibody method. iaea.orgnih.gov

Modifications to the original RIA protocols have aimed to improve efficiency and ease of use. These include the implementation of a gel adsorption procedure for extracting FPA from defibrinated plasma samples and the use of computer programs for automated data analysis. iaea.org The specificity of the assay is crucial, as it must distinguish FPA from its parent molecule, fibrinogen, and from breakdown products generated by plasmin. iaea.orgnih.gov Well-developed RIAs have demonstrated high specificity, with fibrinogen showing only a minute fraction of the reactivity of FPA on a weight basis. nih.gov

Normal plasma FPA levels in healthy individuals have been established through RIA studies. For instance, one study reported a mean value of 1.7 ± 0.5 ng/ml in a cohort of 170 normal plasma samples, with no significant difference observed between males and females. nih.gov Another study found a mean value of 1.51 ng/ml with a standard deviation of 0.69 ng/ml in 42 healthy individuals. iaea.org These baseline values are essential for identifying pathologically elevated levels associated with conditions like sepsis and thrombotic diseases. iaea.orgnih.gov

Table 1: Normal Plasma Fibrinopeptide A Levels Determined by RIA

Study Cohort Size Mean FPA Concentration (ng/mL) Standard Deviation (ng/mL) Gender Difference
170 1.7 0.5 None observed
42 1.51 0.69 Not specified

The advent of hybridoma technology has enabled the production of monoclonal antibodies (mAbs) with high specificity for FPA. mybiosource.comnovusbio.combio-techne.com These mAbs are critical reagents in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), which has become a common alternative to RIA. ontosight.aibio-techne.com

The production of anti-FPA mAbs typically involves immunizing Balb/c mice with FPA conjugated to a carrier protein. novusbio.combio-techne.combio-rad-antibodies.com Spleen cells from the immunized mice are then fused with myeloma cells (e.g., Sp2/0) to create hybridoma clones that produce a continuous supply of a specific antibody. novusbio.combio-rad-antibodies.com These antibodies are highly specific, recognizing the FPA region in the alpha-chain of fibrinogen as well as free FPA. novusbio.combio-rad-antibodies.com Purification of these antibodies is often achieved through methods like Protein A chromatography. mybiosource.com

Several anti-FPA monoclonal antibody clones have been developed, such as clone 49D2 and clone 1F7. mybiosource.combio-rad-antibodies.com These mAbs are utilized in various immunoassay formats. For instance, in a sandwich ELISA, one mAb (e.g., clone 49D2) can be used as the capture antibody, while a different mAb targeting fibrinogen can be used for detection. bio-techne.com This approach enhances the specificity and sensitivity of FPA detection. bio-techne.com The availability of these well-characterized monoclonal antibodies has been instrumental in the development of commercial assay kits for FPA measurement. nih.govontosight.ai

Table 2: Examples of Monoclonal Antibodies for Fibrinopeptide A Detection

Clone Name Host Immunogen Specificity Applications
49D2 Mouse FPA conjugated to a carrier protein FPA region in fibrinogen alpha-chain and free FPA ELISA, Western Blot novusbio.combio-techne.combio-rad-antibodies.com
1F7 Mouse FPA conjugated to a carrier protein Fibrinopeptide A EIA/ELISA, Immunoassay Antibody Pairs mybiosource.com

Biophysical and Structural Characterization Techniques

Understanding the structural and kinetic aspects of FPA release and subsequent fibrin (B1330869) polymerization requires sophisticated biophysical and structural biology techniques. These methods provide insights at the molecular level into the conformational changes that drive clot formation.

Magnetic birefringence is a powerful technique used to monitor the kinetics of fibrin polymerization in real-time. nih.govacs.org This method relies on the principle that fibrin polymers, as they form and align in a strong magnetic field, will alter the polarization of light passing through the sample. The change in birefringence, which is the difference in refractive indices for light polarized parallel and perpendicular to the magnetic field, is directly related to the extent and rate of polymer formation. pnas.orgnih.gov

Studies using magnetic birefringence have investigated fibrin polymerization initiated by enzymes like reptilase and ancrod, which specifically cleave FPA from fibrinogen. nih.gov These experiments have shown that in solutions of purified fibrinogen, the polymerization process exhibits a distinct lag phase followed by a period of fiber growth. nih.gov The addition of substances like Ca²⁺ and albumin can shorten the lag period and increase the thickness of the fibrin fibers, indicating that these factors promote the lateral aggregation of fibrin monomers. nih.govacs.org

The kinetics of fibrin assembly have been compared between model systems (purified fibrinogen) and more complex environments like human plasma. nih.govacs.org In plasma with a dormant coagulation cascade, the assembly kinetics are similar to those in model systems containing albumin. nih.gov However, when the coagulation cascade is activated, the polymerization progress curves become nearly linear, suggesting a different kinetic mechanism is at play, likely influenced by the prothrombinase complex. acs.org This technique has been crucial in demonstrating how different components of the blood plasma modulate the rate and structure of the forming fibrin clot. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying the conformation of FPA and its interaction with thrombin in solution. nih.govnih.gov One- and two-dimensional NMR techniques can provide detailed information about the structure and dynamics of peptides at the atomic level.

High-resolution NMR studies on synthetic peptides corresponding to the N-terminal region of the fibrinogen Aα chain have revealed important structural features. nih.gov These studies have provided evidence for a hairpin loop structure involving residues Gly(12) to Val(15) in the Aα chain. nih.gov This conformation is supported by data on the slow exchange rates of backbone amide protons and specific Nuclear Overhauser Effects (NOEs), which indicate close proximity between certain protons. nih.gov This pre-existing fold may position the Phe-8 residue near the Arg(16)-Gly(17) bond that is cleaved by thrombin. nih.gov

NMR has also been used to study the binding of FPA to thrombin. nih.gov By observing the line broadening of proton resonances upon the addition of thrombin, researchers can identify the specific residues of FPA that are involved in the interaction. nih.gov These studies have shown that while the N-terminal residues (Ala(1)-Glu(5)) are less affected, significant line broadening occurs for residues within the Asp(7)-Arg(16) segment, indicating their direct involvement in binding to thrombin. nih.gov Furthermore, transferred NOE experiments have suggested a chain reversal within this binding region, bringing Phe(8) close to the cleavage site in the thrombin-bound state. nih.gov NMR studies have also investigated the interaction of FPA with other peptides, such as Gly-Pro-Arg-Pro, providing insights into potential binding sites on FPA itself. pnas.org

X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided high-resolution structural views of the interaction between thrombin and fibrinogen, which is central to the release of FPA.

X-ray crystallography has been used to determine the structure of thrombin in complex with various fragments of fibrinogen. One key study solved the crystal structure of thrombin complexed with the central "E" region of fibrin at a resolution of 3.65 Å. nih.govrcsb.orgpnas.orgnist.gov This structure revealed that two thrombin molecules bind to opposite sides of the central fibrin fragment. nist.gov The binding occurs through thrombin's anion-binding exosite I, which interacts with a complementary negatively charged surface on the fibrin fragment. nih.govpnas.orgnist.gov The interface is characterized by a combination of hydrophobic interactions and a network of hydrogen bonds and salt bridges. nih.govpnas.org Another study determined the structure of a ternary complex of human α-thrombin with a covalently bound FPA analogue and a hirudin peptide at 2.5 Å resolution. rcsb.org This structure showed FPA folding into a compact conformation, with its Phe-8 residue occupying an apolar binding site on thrombin. rcsb.org

Cryo-EM is an emerging technique that allows for the study of large, flexible protein complexes in their near-native state. ecu.edu While X-ray crystallography requires the formation of protein crystals, which can be challenging for flexible molecules like fibrinogen, cryo-EM can overcome this limitation. ecu.edu Cryo-EM has been successfully applied to study the structure of fibrinogen and other coagulation factors. ecu.edunih.govashpublications.orgashpublications.org These studies are paving the way for a more complete understanding of the dynamic interactions within the fibrinogen-thrombin complex, including the moments leading up to and immediately following the cleavage and release of FPA. The use of cryo-EM to analyze the complex of FXIII with fibrinogen fragments highlights its potential to elucidate the intricate network of interactions governing clot formation. ashpublications.org

Computational and In Silico Approaches

Computational methods provide powerful tools for investigating the molecular interactions and dynamics of Fibrinopeptide A (FPA) at an atomic level. These in silico approaches complement experimental techniques by offering detailed insights into transient interactions and structural conformations that are often difficult to capture through other means.

Molecular Dynamics Simulations for Peptide-Protein and Peptide-Surface Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For Fibrinopeptide A, MD simulations have been instrumental in understanding its interaction with both biological partners like thrombin and with various material surfaces. acs.orgnih.gov These simulations model the behavior of FPA in an aqueous environment, often using force fields like CHARMM, to predict how the peptide folds and moves over time. acs.orgnih.gov

Research using MD simulations has provided detailed views of FPA's structural dynamics. The peptide's original structure for these simulations can be extracted from larger protein crystal structures, such as fibrinogen (e.g., PDB ID: 3GHG), and then relaxed in a simulated water box to observe its natural behavior. acs.org

A significant area of study involves the interaction of FPA with biomaterial surfaces, such as graphene. acs.orgnih.govacs.org MD simulations have shown that FPA adsorption onto a pure graphene surface is intermittent, indicating a relatively unstable interaction. acs.org Key amino acids at both ends of the peptide (Alanine-1 and Valine-15), along with Phenylalanine-8, exhibit a greater tendency to interact with the hydrophobic graphene surface. acs.org Functionalizing the graphene with oxygen or nitrogen groups can enhance the interaction between the surface and the peptide. acs.orgnih.govacs.org These computational studies are crucial for the design of novel biocompatible materials and biosensors. nih.gov

MD simulations also help to elucidate the binding of FPA to its primary enzyme, thrombin. They can reveal how FPA folds into a compact structure to fit into thrombin's apolar binding site, providing a basis for understanding thrombin's high specificity. nih.gov Furthermore, these simulations can be used to study the stability of FPA-protein complexes, which is essential for developing potential therapeutic agents. researchgate.net

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Fibrinopeptide A

Interacting PartnerSimulation DetailsKey FindingsReference(s)
Graphene Surface CHARMM force field, simulated water box.Adsorption is intermittent; ALA1, PHE8, and VAL15 show higher affinity for the surface. Functionalization of graphene enhances interaction. acs.orgnih.gov
Thrombin X-ray diffraction data used as a basis for simulation.FPA folds compactly, with hydrophobic residues (PHE8, LEU9, VAL15) slotting into thrombin's apolar binding site. nih.gov
Gold Nanoparticles Coarse-grained MD simulations.Fibrinogen (the precursor to FPA) can bind to citrate-coated gold nanoparticles, with a maximum of three proteins per nanoparticle. unimore.it

Computational Docking for Binding Site Prediction

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used to predict the binding sites of peptides like FPA with their protein targets. scielo.brscielo.br Software such as HADDOCK (High Ambiguity Driven protein-protein DOCKing) and web servers like CPORT are employed to predict the specific residues involved in the interaction. scielo.brscielo.br

Docking studies have been critical in examining the interaction between FPA and thrombin. These studies confirm that FPA's Phenylalanine-8 residue fits into the aryl-binding site of thrombin, while other residues like Leu9 and Val15 occupy the S2 subsite. nih.gov This precise interaction explains the high specificity of thrombin for cleaving fibrinogen to release FPA. nih.gov

Furthermore, computational docking has been used to investigate how modifications to FPA, such as phosphorylation at Serine-3, affect its binding to thrombin. nih.gov Docking results suggest that the negatively charged phosphate (B84403) group can interact with positively charged (basic) residues on the surface of thrombin, potentially near its heparin-binding site. nih.gov This interaction may act as an "anionic linker," anchoring the N-terminal portion of the peptide to the enzyme and leading to a more efficient catalytic process. nih.gov Such predictions are invaluable for understanding the functional consequences of post-translational modifications.

Docking is also a foundational tool in drug discovery and design, where it can be used to screen virtual libraries of peptides or small molecules to identify potential inhibitors of the FPA-thrombin interaction. researchgate.net For instance, peptides derived from other natural sources have been docked to thrombin to see if they bind to the same site as FPA, suggesting they might act as competitive inhibitors. researchgate.net

Emerging Analytical Platforms for Fibrinopeptide A Biomarker Research

The role of Fibrinopeptide A as a biomarker for coagulation disorders and certain cancers has driven the development of new, highly sensitive analytical platforms. nih.govgenopole.comacs.org These emerging technologies aim to overcome the limitations of current assays, offering faster analysis and the ability to distinguish between different forms of the peptide. nih.govgenopole.com

Nanopore Sensing for Single Molecule Detection and Modification Analysis

Nanopore sensing is a cutting-edge technique that involves passing molecules one by one through a nanometer-sized pore and measuring the resulting changes in ionic current. genopole.comnih.gov This technology has shown great promise for the detection and analysis of FPA and its derivatives at the single-molecule level. acs.orgnih.govacs.org Biological nanopores, such as aerolysin, can be embedded in a membrane to act as a sensor. nih.govgenopole.comacs.org

When a voltage is applied, FPA molecules are driven through the pore, causing a characteristic blockade of the ionic current. The duration (dwell time) and magnitude (blockade level) of this signal are unique to the molecule's size, shape, and chemical modifications. genopole.com Research has successfully demonstrated that this technique can distinguish between standard FPA, phosphorylated FPA (p-FPA), and shorter, cleaved forms of the peptide. nih.govnih.gov

Specifically, phosphorylated FPA produces a significantly different current blockade compared to its unphosphorylated counterpart, allowing the two forms to be easily discriminated in a mixture. nih.govnih.gov The technology is so sensitive that it can even detect different conformational states of the phosphorylated peptide. nih.govacs.org This capability is crucial, as post-translational modifications like phosphorylation have physiological relevance. nih.gov The ability to identify multiple FPA derivatives in a single analysis opens the door for developing advanced point-of-care diagnostic devices for conditions like thrombosis, heart disease, and cancer. genopole.comacs.orgacs.org

Table 2: Nanopore Sensing Parameters for Fibrinopeptide A Derivatives

FPA DerivativeNormalized Blockade Level (I/I₀)Key Differentiating FeatureReference(s)
Fibrinopeptide A (FPA) 0.64 ± 0.01Baseline signal nih.gov
Phosphorylated FPA (p-FPA) - Conformation 1 0.70 ± 0.02Higher blockade than FPA, indicating a different structure/charge. nih.gov
Phosphorylated FPA (p-FPA) - Conformation 2 0.61 ± 0.01Lower blockade than FPA, showing a second distinct conformation. nih.gov
Cleaved FPA Forms (FPA-3, FPA-6) Lower blockade amplitude than full-length FPA.Signal corresponds to smaller peptide size. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of Fibrinopeptide A from complex biological samples like plasma. nih.govnih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common method used, where peptides are separated based on their hydrophobicity. nih.govashpublications.org

In a typical RP-HPLC setup, a sample containing FPA is injected onto a C18 column. nih.govresearchgate.net A gradient of an organic solvent, such as acetonitrile, in an aqueous buffer is used as the mobile phase to elute the peptides. researchgate.nettaylorandfrancis.com Peptides are detected by their UV absorption, commonly at a wavelength of 210 nm. nih.gov This method is sensitive enough to detect fibrinopeptides released from small amounts of fibrinogen. nih.gov

HPLC methods have been developed to resolve the different naturally occurring forms of FPA. nih.gov These include the intact peptide (A), the phosphorylated form (AP), and an N-terminally degraded form (AY). nih.govresearchgate.net The ability to separate and quantify these different forms is important for studying fibrinogen heterogeneity and its changes in various physiological and pathological states, such as liver disease or following major surgery. nih.gov The procedure allows for the determination of all human fibrinopeptides and their degradation products in a single analytical run, making it invaluable for both research and clinical investigation. nih.gov

Table 3: Example HPLC Method Parameters for Fibrinopeptide A Analysis

ParameterSpecificationPurposeReference(s)
Column Type Reversed-Phase C18Separates peptides based on hydrophobicity. nih.govresearchgate.net
Mobile Phase A 0.025 M ammonium (B1175870) acetate (B1210297) (pH 6.0) or 0.1% formic acid in waterAqueous component of the solvent system. researchgate.nettaylorandfrancis.com
Mobile Phase B Acetonitrile (CH₃CN)Organic solvent used to create the elution gradient. researchgate.nettaylorandfrancis.com
Gradient Linear gradient (e.g., 5-20% or 1-45% of Mobile Phase B)Gradually increases solvent strength to elute peptides with different affinities. researchgate.nettaylorandfrancis.com
Flow Rate 0.5 - 1.5 mL/minControls the speed of the separation. researchgate.netecu.edu
Detection UV Absorbance at 210 nmDetects the peptide bonds in FPA. nih.gov

Q & A

Basic Research: What is the structural and functional role of FPA in coagulation?

Answer:
FPA is a 16-amino acid peptide (sequence: H-Ala-Asp-Ser-Gly-Glu-Gly-Asp-Phe-Leu-Ala-Glu-Gly-Gly-Gly-Val-Arg-OH) cleaved from fibrinogen’s Aα chain by thrombin during thrombus formation . Its release triggers fibrin monomer polymerization, forming the fibrin clot. Structurally, FPA’s acidic residues (e.g., Glu-11, Gly-12) mediate interactions with thrombin’s exosite I, while hydrophobic residues stabilize fibrin assembly . Key functional

  • Molecular weight : 1536.56 g/mol .
  • Clinical relevance : Elevated plasma FPA (>4 ng/mL) correlates with thrombotic events (DIC, arterial thrombosis) .

Basic Research: What methodologies are recommended for quantifying FPA in plasma?

Answer:
Due to FPA’s short half-life (3–5 minutes), rapid sample collection and protease inhibitors (e.g., aprotinin) are critical. Common methods:

ELISA : Commercial kits (e.g., Human FPA ELISA) detect FPA with sensitivity ≥0.1 ng/mL .

HPLC-MS/MS : Uses [Glu1]-Fibrinopeptide B as an external calibrant; LOD ≈ 0.05 ng/mL .

Immunoassays : Require anti-FPA antibodies with cross-reactivity <5% to fibrinogen .

Table 1 : Comparison of FPA Detection Methods

MethodSensitivityThroughputInterference Risk
ELISA0.1 ng/mLHighModerate (fibrinogen fragments)
HPLC-MS/MS0.05 ng/mLLowLow
Radioimmunoassay0.2 ng/mLMediumHigh (plasma matrix)

Advanced Research: How do structural dynamics of FPA influence thrombin binding specificity?

Answer:
FPA adopts a β-turn conformation (residues 11–14) when bound to thrombin, critical for substrate recognition. Molecular dynamics simulations reveal:

  • Key interactions : Thrombin’s Tyr-60A and FPA’s Phe-8 form π-π stacking .
  • Mutagenesis studies : Substitution of Glu-11 with Ala reduces thrombin affinity by 90% .
    Methodological tip : Use hybrid peptide mimetics (e.g., β-turn mimetics) to study thrombin-FPA binding kinetics via surface plasmon resonance (SPR) .

Advanced Research: How to resolve contradictions in FPA’s plasma half-life vs. elevated levels in chronic thrombosis?

Answer:
Despite FPA’s short half-life, chronic conditions (e.g., malignancy) show sustained elevation due to:

  • Continuous fibrinogen cleavage : Tumor-derived procoagulants (e.g., tissue factor) drive persistent thrombin activation .
  • Sampling bias : Diurnal variation (peak levels at 6–9 AM) and improper anticoagulation (EDTA vs. citrate) affect measurements .
    Experimental design : Use longitudinal sampling (0, 2, 6, 24 hours post-symptom onset) with LC-MS/MS to capture dynamic trends .

Advanced Research: How to design a FINERMAPS-compliant study on FPA’s role in coronary thrombosis?

Answer:
Apply the FINERMAPS framework:

  • Feasible : Access to acute coronary syndrome patients (n=200) with serial blood draws .
  • Novel : Investigate FPA’s interaction with von Willebrand factor using co-immunoprecipitation .
  • Ethical : IRB approval for human subject protocols (e.g., NCTXXXXXX) .
  • Timeframe : 24-month cohort study with 6-month follow-up .

Advanced Research: What structural characterization techniques validate synthetic FPA batches?

Answer:
For research-grade FPA (purity >95%):

MALDI-TOF : Confirm molecular weight (1536.56 Da) with <0.1% salt adducts .

HPLC : Use C18 columns (gradient: 5–60% acetonitrile/0.1% TFA) to assess purity .

Circular Dichroism (CD) : Verify β-sheet content (≈40%) in aqueous buffer (pH 7.4) .

Note : Batch-to-batch variability in solubility (e.g., TFA content) may require peptide content analysis for cell-based assays .

Advanced Research: How to address conflicting data on FPA’s diagnostic utility in disseminated intravascular coagulation (DIC)?

Answer:
Conflicts arise from:

  • Pre-analytical variables : Delayed centrifugation (>15 minutes) increases FPA degradation .
  • Assay specificity : Some ELISAs cross-react with fibrinogen degradation products (FDPs) .
    Solution : Use MS/MS for absolute quantification and stratify patients by DIC severity (ISTH score ≥5) .

Advanced Research: What in vitro models best recapitulate FPA’s role in pathological thrombosis?

Answer:

  • Microfluidic systems : Shear stress (10–40 dyn/cm²) mimics arterial flow; measure FPA release via fluorescent thrombin substrates .
  • 3D fibrin matrices : Incorporate FPA-knockout fibrinogen to study polymerization defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.